molecular formula C12H12FNO3S B275387 4-fluoro-N-(2-furylmethyl)-3-methylbenzenesulfonamide

4-fluoro-N-(2-furylmethyl)-3-methylbenzenesulfonamide

Cat. No. B275387
M. Wt: 269.29 g/mol
InChI Key: WZALJCCCFURJSB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-fluoro-N-(2-furylmethyl)-3-methylbenzenesulfonamide, also known as TAK-659, is a potent and selective inhibitor of the Bruton's tyrosine kinase (BTK). BTK is a crucial enzyme involved in the B-cell receptor signaling pathway, which is essential for the survival and proliferation of B-cells. TAK-659 has shown promising results in preclinical studies and is currently being evaluated in clinical trials for the treatment of various B-cell malignancies.

Mechanism of Action

4-fluoro-N-(2-furylmethyl)-3-methylbenzenesulfonamide exerts its anti-tumor effects by selectively inhibiting BTK, a key enzyme in the B-cell receptor signaling pathway. BTK is involved in the activation of downstream signaling pathways that promote cell survival, proliferation, and differentiation. Inhibition of BTK by 4-fluoro-N-(2-furylmethyl)-3-methylbenzenesulfonamide leads to the suppression of these pathways, resulting in the induction of apoptosis and inhibition of cell proliferation.
Biochemical and Physiological Effects:
In addition to its anti-tumor effects, 4-fluoro-N-(2-furylmethyl)-3-methylbenzenesulfonamide has been shown to have other biochemical and physiological effects. For example, 4-fluoro-N-(2-furylmethyl)-3-methylbenzenesulfonamide has been shown to inhibit the activation of mast cells and basophils, which are involved in allergic reactions. 4-fluoro-N-(2-furylmethyl)-3-methylbenzenesulfonamide has also been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-alpha and IL-6, which are implicated in various inflammatory diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of 4-fluoro-N-(2-furylmethyl)-3-methylbenzenesulfonamide is its high selectivity for BTK, which minimizes off-target effects and reduces the risk of toxicity. 4-fluoro-N-(2-furylmethyl)-3-methylbenzenesulfonamide also has a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life. However, one limitation of 4-fluoro-N-(2-furylmethyl)-3-methylbenzenesulfonamide is its relatively low solubility in aqueous solutions, which can make it difficult to formulate for in vivo studies.

Future Directions

There are several potential future directions for the development of 4-fluoro-N-(2-furylmethyl)-3-methylbenzenesulfonamide. One possibility is to evaluate its efficacy in combination with other anti-cancer drugs, such as immune checkpoint inhibitors or chimeric antigen receptor (CAR) T-cell therapy. Another possibility is to explore its potential use in other B-cell malignancies, such as Waldenstrom macroglobulinemia or hairy cell leukemia. Finally, further studies are needed to elucidate the long-term safety and efficacy of 4-fluoro-N-(2-furylmethyl)-3-methylbenzenesulfonamide in clinical trials, as well as its potential use in other disease indications beyond cancer.

Synthesis Methods

The synthesis of 4-fluoro-N-(2-furylmethyl)-3-methylbenzenesulfonamide involves a multi-step process, starting from commercially available starting materials. The first step involves the preparation of 4-fluoro-3-methylbenzenesulfonyl chloride, which is then reacted with 2-furylmethylamine to give the corresponding sulfonamide. The final step involves the introduction of a fluorine atom at the 4-position of the aromatic ring using a fluorinating agent. The overall yield of the synthesis is around 25%, and the purity of the final product is typically greater than 98%.

Scientific Research Applications

4-fluoro-N-(2-furylmethyl)-3-methylbenzenesulfonamide has been extensively studied in preclinical models of B-cell malignancies, including chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and diffuse large B-cell lymphoma (DLBCL). In these studies, 4-fluoro-N-(2-furylmethyl)-3-methylbenzenesulfonamide has shown potent anti-tumor activity, both as a single agent and in combination with other anti-cancer drugs. 4-fluoro-N-(2-furylmethyl)-3-methylbenzenesulfonamide has also been shown to be well-tolerated and has a favorable pharmacokinetic profile, making it an attractive candidate for further clinical development.

properties

Molecular Formula

C12H12FNO3S

Molecular Weight

269.29 g/mol

IUPAC Name

4-fluoro-N-(furan-2-ylmethyl)-3-methylbenzenesulfonamide

InChI

InChI=1S/C12H12FNO3S/c1-9-7-11(4-5-12(9)13)18(15,16)14-8-10-3-2-6-17-10/h2-7,14H,8H2,1H3

InChI Key

WZALJCCCFURJSB-UHFFFAOYSA-N

SMILES

CC1=C(C=CC(=C1)S(=O)(=O)NCC2=CC=CO2)F

Canonical SMILES

CC1=C(C=CC(=C1)S(=O)(=O)NCC2=CC=CO2)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.